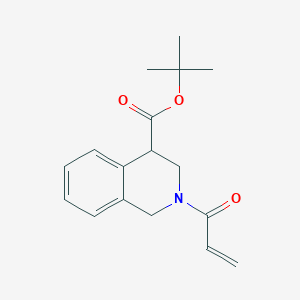![molecular formula C18H17N3O6S B2973240 3,5-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886927-93-1](/img/structure/B2973240.png)
3,5-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of benzamide, which is an organic compound consisting of a carboxamide group (-CONH2) attached to a phenyl group . The 3,5-dimethoxy- and the -N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl] groups are substituents on the benzamide structure.
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamides are typically synthesized by reacting an amine with a carboxylic acid or its derivative . The 3,5-dimethoxy- and the -N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl] groups would likely be added in subsequent steps .Molecular Structure Analysis
The molecular structure of this compound would be based on the benzamide core, with the 3,5-dimethoxy- and the -N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl] groups as substituents .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing sulfonyl and oxadiazole groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Benzamides are typically solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1,3,4-Oxadiazole derivatives have been synthesized and characterized through various methods, demonstrating their potential for further chemical analysis and applications in material science. For example, derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones have been synthesized and characterized by spectral studies and single crystal X-ray diffraction, highlighting their structural features and potential for further application in chemical research (Karanth et al., 2019).
Biological Applications
The antimicrobial and anticancer activities of 1,3,4-oxadiazole derivatives have been extensively studied, showing promise for pharmaceutical applications. For instance, N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione have shown potent antimicrobial and anti-proliferative activities against a range of cancer cell lines (Al-Wahaibi et al., 2021).
Material Science Applications
Compounds containing the 1,3,4-oxadiazole moiety have been incorporated into polyamides and polymers, demonstrating good thermal stability and the potential for creating thin flexible films with specific properties, such as fluorescence. This suggests their applicability in developing new materials for various technological applications (Sava et al., 2003).
Wirkmechanismus
The mechanism of action of this compound is not clear without additional context. It could potentially act as a ligand for a specific receptor or enzyme, depending on its structure and the target it is designed to interact with.
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-25-13-7-12(8-14(10-13)26-2)16(22)19-18-21-20-17(27-18)11-5-4-6-15(9-11)28(3,23)24/h4-10H,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJDELITAXBAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-(6-sulfamoylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2973158.png)





![[2-(3-Fluoroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2973169.png)






![Methyl (E)-4-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2973177.png)